Boc-Lys(Ac)-AMC
Overview
Description
Boc-Lys(Ac)-AMC is a fluorescent substrate for histone deacetylases (HDACs) . Following deacetylation by an HDAC, Boc-Lys-AMC is cleaved by trypsin and 7-amino-4-methylcoumarin (AMC) is released. The fluorescence of AMC can be used to quantify HDAC activity .
Synthesis Analysis
The synthesis of Boc-Lys(Ac)-AMC involves several steps, including the protection of the amine group, the acetylation of the lysine side chain, and the conjugation of the substrate to the fluorophore.Molecular Structure Analysis
The molecular formula of Boc-Lys(Ac)-AMC is C23H31N3O6 . The InChi Code is InChI=1S/C23H31N3O6/c1-14-12-20(28)31-19-13-16(9-10-17(14)19)25-21(29)18(8-6-7-11-24-15(2)27)26-22(30)32-23(3,4)5/h9-10,12-13,18H,6-8,11H2,1-5H3,(H,24,27)(H,25,29)(H,26,30)/t18-/m0/s1 .Chemical Reactions Analysis
Boc-Lys(Ac)-AMC is a substrate for histone deacetylases (HDACs). It undergoes deacetylation by an HDAC, followed by cleavage by trypsin, resulting in the release of 7-amino-4-methylcoumarin (AMC) .Physical And Chemical Properties Analysis
Boc-Lys(Ac)-AMC has a molecular weight of 445.5 . It is a crystalline solid . It is soluble in DMF (30 mg/ml), DMSO (25 mg/ml), and Ethanol (3 mg/ml) .Scientific Research Applications
Histone Deacetylase (HDAC) Assays : Boc-Lys(Ac)-AMC is used as a substrate in fluorescent assays for HDACs. These enzymes regulate transcription, and their inhibitors are promising anticancer drugs. Boc-Lys(Ac)-AMC has been employed to measure HDAC activity in tissue lysates, aiding in the identification of HDAC inhibitors and assessing their effects under various conditions. This application is significant in cancer research and in understanding central nervous system disorders (Heltweg, Dequiedt, Verdin, & Jung, 2003); (Reddy, Wu, Golub, Dashwood, & Dashwood, 2018).
Genome Editing via Genetic Code Expansion : In the context of CRISPR-Cas9 genome editing, Boc-Lys(Ac)-AMC derivative Lys(Boc) (BOC) was utilized to create a tightly controlled Cas9 editing system. This system allows heritable genome editing in mammalian cells, controlled acutely by exposure to BOC (Suzuki, Asami, Patel, Luk, Tsai, & Perry, 2018).
Homogeneous Cellular HDAC Assay : Another application of Boc-Lys(Ac)-AMC is in a cellular HDAC activity assay, which is a direct measurement of cellular HDAC enzymatic activity. This assay is suitable for compound profiling and robotic screening, providing a simple and homogeneous method for assessing various protein lysine-specific deacetylases, including HDAC1-containing complexes (Ciossek, Julius, Wieland, Maier, & Beckers, 2008).
Development of Non-Isotopic Assays for HDAC Activity : Boc-Lys(Ac)-AMC has facilitated the development of non-isotopic assays for HDAC activity. These assays are an improvement over traditional radioactive assays, offering higher throughput and avoiding the use of radioactivity (Jung, 2003).
Protease Activity Measurement : Boc-Lys(Ac)-AMC has been used to measure protease activities in various biological samples, aiding in understanding the enzymatic processes in different systems (Mumford, Pickett, Zimmerman, & Strauss, 1981).
Mechanism of Action
Target of Action
Boc-Lys(Ac)-AMC primarily targets histone deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They play a crucial role in regulating gene expression and other cellular processes, including DNA repair, cell cycle control, cell differentiation, and apoptosis .
Mode of Action
Boc-Lys(Ac)-AMC interacts with HDACs, which remove acetyl groups from lysine residues in histone and non-histone proteins . This deacetylation can lead to a change in the conformation and/or activity of the substrates .
Biochemical Pathways
The action of Boc-Lys(Ac)-AMC affects the lysine acetylation status of proteins, which is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . Through deacetylation, dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression .
Pharmacokinetics
It is known to be soluble in dmso , which may influence its bioavailability.
Result of Action
The action of Boc-Lys(Ac)-AMC, through its interaction with HDACs, leads to the removal of acetyl groups from lysine residues. This can result in changes in protein conformation and activity, regulation of chromatin structure, and gene expression .
Action Environment
The environment can influence the action, efficacy, and stability of Boc-Lys(Ac)-AMC. It’s worth noting that the effectiveness of similar compounds, such as antimicrobial peptides, can be influenced by factors such as toxicity and cost .
Safety and Hazards
Boc-Lys(Ac)-AMC is for R&D use only and not for medicinal, household or other use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
tert-butyl N-[(2S)-6-acetamido-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O6/c1-14-12-20(28)31-19-13-16(9-10-17(14)19)25-21(29)18(8-6-7-11-24-15(2)27)26-22(30)32-23(3,4)5/h9-10,12-13,18H,6-8,11H2,1-5H3,(H,24,27)(H,25,29)(H,26,30)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTRDULVNIPNLW-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431743 | |
Record name | Boc-Lys(Ac)-AMC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Lys(Ac)-AMC | |
CAS RN |
233691-67-3 | |
Record name | Boc-Lys(Ac)-AMC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Boc-Lys(Ac)-AMC help researchers study the effects of δ-opioid receptor agonists on HDAC activity?
A1: Boc-Lys(Ac)-AMC serves as a sensitive tool for measuring HDAC activity. The compound acts as a substrate for HDACs. After being deacetylated by HDACs, Boc-Lys(Ac)-AMC is cleaved by trypsin, releasing a fluorophore that can be quantified. [, ] This allows researchers to directly assess the impact of substances, such as the δ-opioid receptor agonist SNC-121, on HDAC activity. For example, one study demonstrated that SNC-121 reduced the activity of class I and IIb HDACs in optic nerve head astrocytes, as measured by the decreased fluorescence of the cleaved Boc-Lys(Ac)-AMC. [] This finding suggests a potential mechanism by which δ-opioid receptor agonists could modulate gene expression and cellular function.
Q2: Are there limitations to using Boc-Lys(Ac)-AMC to study HDAC activity?
A2: While Boc-Lys(Ac)-AMC is a valuable tool, it's crucial to acknowledge its limitations. The assay provides a general measure of HDAC activity and does not differentiate between the activities of specific HDAC isoforms. [] Therefore, using Boc-Lys(Ac)-AMC in conjunction with other techniques, such as Western blotting or isoform-specific inhibitors, is essential to gain a comprehensive understanding of how a compound affects individual HDACs.
- Almasieh, K., et al. (2011). Histone Deacetylases Regulation by δ-Opioids in Human Optic Nerve Head Astrocytes. Investigative Ophthalmology & Visual Science, 52(13), 5935–5942.
- Elahi, J. S., & Shannon, H. E. (2018). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Pharmacology, 81(1), e45.
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